![molecular formula C15H12F3NO2S B14049186 2-Methyl-4-nitro-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene](/img/structure/B14049186.png)
2-Methyl-4-nitro-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-trifluoromethylthiobenzoxy)-5-nitrotoluene is an organic compound with the molecular formula C14H10F3NO3S It is characterized by the presence of a trifluoromethylthio group attached to a benzene ring, which is further connected to a nitrotoluene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-trifluoromethylthiobenzoxy)-5-nitrotoluene typically involves the reaction of 4-(trifluoromethylthio)benzaldehyde with 2-methyl-4-nitrophenol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-(4-trifluoromethylthiobenzoxy)-5-nitrotoluene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethylthio group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
2-(4-trifluoromethylthiobenzoxy)-5-nitrotoluene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-trifluoromethylthiobenzoxy)-5-nitrotoluene involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modify biological molecules.
相似化合物的比较
Similar Compounds
4-(Trifluoromethylthio)benzaldehyde: Similar in structure but lacks the nitro group.
4-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a trifluoromethylthio group.
3-(Trifluoromethylthio)nitrobenzene: Similar but with different substitution patterns on the benzene ring .
Uniqueness
The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for versatile chemical modifications and interactions .
属性
分子式 |
C15H12F3NO2S |
|---|---|
分子量 |
327.3 g/mol |
IUPAC 名称 |
2-methyl-4-nitro-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene |
InChI |
InChI=1S/C15H12F3NO2S/c1-10-8-13(19(20)21)6-7-14(10)22-9-11-2-4-12(5-3-11)15(16,17)18/h2-8H,9H2,1H3 |
InChI 键 |
JUZFQIYOCUUVIJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])SCC2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



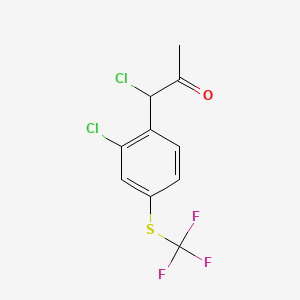
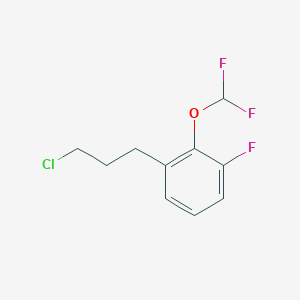
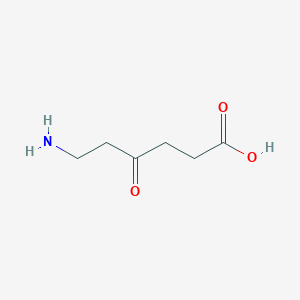
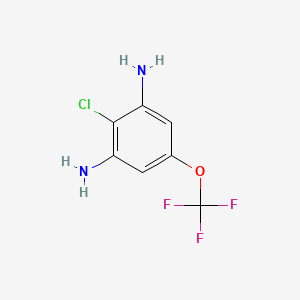
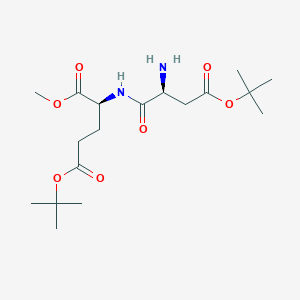

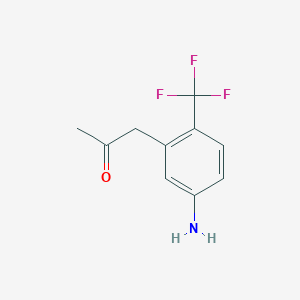
![(4R,6S)-4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14049142.png)
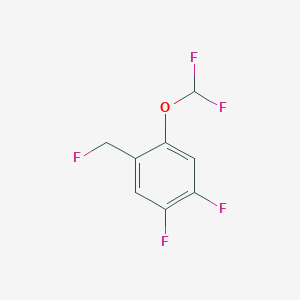
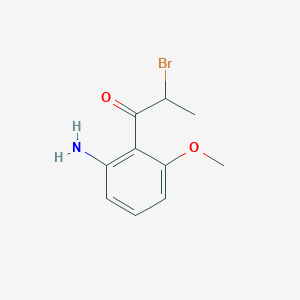
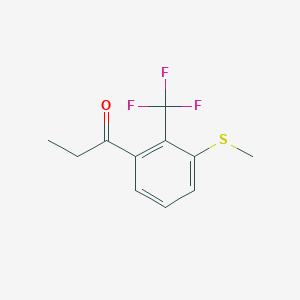
![Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl-](/img/structure/B14049180.png)

